Geneticin, also known as G418, is a broad-spectrum aminoglycoside antibiotic that is produced by the bacterium Micromonospora rhodorangea []. It is commonly used in research laboratories as a selection agent for cells that have been genetically engineered to express the neomycin resistance gene (neo) []. Geneticin inhibits protein synthesis in both prokaryotic and eukaryotic cells by binding to the 30S ribosomal subunit []. This action prevents the initiation of translation and, consequently, cell growth. The selection mechanism relies on the neo gene encoding an aminoglycoside 3'-phosphotransferase (APH) enzyme, which inactivates geneticin by phosphorylation, allowing the genetically modified cells to survive and proliferate in its presence [, , ].
Geneticin is produced by the bacterium Micromonospora rhodorangea. It is closely related to other aminoglycoside antibiotics, such as gentamicin, and has a well-documented mechanism of action that involves binding to ribosomal RNA, which disrupts protein synthesis.
The synthesis of Geneticin involves fermentation processes utilizing Micromonospora rhodorangea. The production can be optimized through various biotechnological methods, including the manipulation of growth conditions such as temperature, pH, and nutrient availability.
The fermentation process typically includes:
Geneticin's molecular structure features multiple functional groups characteristic of aminoglycosides, including amino groups and sugar moieties. The core structure consists of a hexose sugar linked to an aminocyclitol ring.
Geneticin acts primarily by binding to the 30S ribosomal subunit in bacteria and eukaryotic cells, leading to misreading of mRNA during translation. This results in the production of non-functional proteins, ultimately inhibiting cell growth.
The mechanism involves:
Geneticin's action can be summarized in several steps:
Studies have shown that Geneticin can induce significant mRNA decay due to its effects on translation fidelity. For instance, it promotes amino acid misincorporation events that contribute to mRNA instability .
Geneticin's effectiveness varies based on cell type and environmental conditions; thus, optimal concentrations must be determined experimentally for each specific application .
Geneticin is widely used in scientific research for various applications:
Geneticin (G418), an aminoglycoside antibiotic derived from Micromonospora rhodorangea, was initially characterized for its broad-spectrum antimicrobial activity. Its pivotal transition to molecular biology began in the 1980s when researchers leveraged its mechanism of action—ribosomal binding and protein synthesis inhibition—to develop selective agents for genetically modified cells. The identification of resistance genes (aph(3’)-I and aph(3’)-II in E. coli) enabled the creation of plasmid systems where Geneticin resistance served as a dominant selectable marker. This innovation facilitated stable transfection in eukaryotic cells, revolutionizing gene expression studies and transgenic cell line generation [2] [6].
Geneticin’s primary application involves selecting transfected mammalian, plant, and insect cells. At concentrations of 200–500 μg/mL, it eliminates non-transfected cells by binding to the 80S ribosome, inducing mistranslation and premature termination during protein synthesis. Cells expressing neomycin resistance genes (neoR) survive by inactivating Geneticin via phosphorylation. This selective pressure enables isolation of stably transfected pools or clonal lines, underpinning critical workflows in functional genomics, recombinant protein production, and gene knockout validation. Beyond selection, Geneticin’s RNA-binding properties have recently expanded its utility into antiviral and RNA-targeted therapeutic research [2] [6].
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0